Product packaging for 3-Cyclohexene-1-carbonyl chloride(Cat. No.:CAS No. 932-67-2)

3-Cyclohexene-1-carbonyl chloride

Cat. No.: B1297555
CAS No.: 932-67-2
M. Wt: 144.6 g/mol
InChI Key: CXWMHIRIXVNVQN-UHFFFAOYSA-N
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Description

3-Cyclohexene-1-carbonyl chloride is a useful research compound. Its molecular formula is C7H9ClO and its molecular weight is 144.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9ClO B1297555 3-Cyclohexene-1-carbonyl chloride CAS No. 932-67-2

Properties

IUPAC Name

cyclohex-3-ene-1-carbonyl chloride
Source PubChem
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InChI

InChI=1S/C7H9ClO/c8-7(9)6-4-2-1-3-5-6/h1-2,6H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWMHIRIXVNVQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40883617
Record name 3-Cyclohexene-1-carbonyl chloride
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Molecular Weight

144.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

932-67-2
Record name 3-Cyclohexene-1-carbonyl chloride
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Record name 3-Cyclohexene-1-carbonyl chloride
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Record name 3-Cyclohexene-1-carbonyl chloride
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Record name 3-Cyclohexene-1-carbonyl chloride
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Foundational Significance of Acyl Chlorides in Synthetic Transformations

Acyl chlorides, also known as acid chlorides, are a class of organic compounds that serve as highly reactive intermediates in a multitude of chemical transformations. numberanalytics.comnumberanalytics.com Their general structure, R-COCl, features a carbonyl group bonded to a chlorine atom. wikipedia.org This arrangement is key to their utility. The chlorine atom is an effective leaving group, and its strong electron-withdrawing nature significantly increases the electrophilicity of the carbonyl carbon. libretexts.org This heightened reactivity makes the carbonyl carbon highly susceptible to attack by a wide range of nucleophiles. numberanalytics.comfiveable.me

Consequently, acyl chlorides are pivotal starting materials for the synthesis of numerous other carboxylic acid derivatives, including esters, amides, and acid anhydrides. wikipedia.orgfiveable.me Their ability to readily introduce acyl groups (R-CO-) into other molecules makes them indispensable tools in the synthesis of pharmaceuticals, polymers, and other fine chemicals. numberanalytics.comwisdomlib.org The reactions are typically rapid and efficient, proceeding through a nucleophilic acyl substitution mechanism where the chloride is replaced by the incoming nucleophile. libretexts.orgyoutube.com

Unique Structural Attributes and Reactivity Profile of 3 Cyclohexene 1 Carbonyl Chloride

Direct Chlorination Strategies from Carboxylic Acid Precursors

The conversion of 3-cyclohexene-1-carboxylic acid to its corresponding acyl chloride is a critical step. This transformation is typically achieved through the use of various chlorinating agents, each with its own set of advantages and reaction conditions.

Utilization of Thionyl Chloride and Analogous Chlorinating Agents

One of the most prevalent and straightforward methods for synthesizing this compound is the reaction of 3-cyclohexene-1-carboxylic acid with thionyl chloride (SOCl₂). This reaction is known for its high yield and is often performed under reflux conditions. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired acyl chloride.

Phosgene (B1210022) and Chloroformyl Chloride Mediated Synthetic Routes

Phosgene (COCl₂) serves as another effective reagent for the preparation of acyl chlorides from carboxylic acids. wikipedia.org The reaction involves the treatment of a carboxylic acid with phosgene to yield the corresponding acyl chloride, with hydrogen chloride and carbon dioxide as byproducts. wikipedia.org Industrially, phosgene is produced by passing purified carbon monoxide and chlorine gas over a porous activated carbon catalyst. wikipedia.org

The reaction of carboxylic acids with phosgene can be conducted in the presence of a catalyst, such as an N,N-disubstituted formamide. google.com This process can be run continuously by passing the carboxylic acid and phosgene through a stationary phase of a catalytic adduct formed between phosgene and the formamide. google.com The reactants are typically used in equimolar amounts, and the reaction temperature can range from 20° to 140° C. google.com

ReagentTypical ConditionsCatalystByproducts
Thionyl ChlorideRefluxNoneSO₂, HCl
Phosgene20-140°CN,N-disubstituted formamideHCl, CO₂

Catalytic Enhancements in Acyl Chloride Formation

Catalysis plays a crucial role in enhancing the efficiency of acyl chloride synthesis. In phosgene-mediated reactions, catalysts like N,N-disubstituted formamides are employed. google.com The catalyst forms an adduct with phosgene, which then reacts with the carboxylic acid. google.com The catalyst loading can range from 0.1 to 95 mol %. google.com Recent research has also explored chloride ions as efficient catalysts for the synthesis of phosgene itself from carbon monoxide and elemental chlorine at room temperature. fu-berlin.de This method involves triethylmethylammonium trichloride (B1173362) as the active species and significantly reduces the activation energy for phosgene formation. fu-berlin.de

Convergent Synthetic Pathways to the 3-Cyclohexene-1-carboxylic Acid Moiety

Diels-Alder Cycloaddition Reactions in Cyclohexene Carboxylic Acid Precursor Synthesis

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. The synthesis of 3-cyclohexene-1-carboxylic acid is commonly achieved through the reaction of 1,3-butadiene (the diene) and acrylic acid (the dienophile). google.comchegg.com This reaction can be carried out in various solvents, including aromatic hydrocarbons like toluene (B28343) and xylene, or even in water, at temperatures ranging from room temperature to 200°C. google.com

For the synthesis of optically active 3-cyclohexene-1-carboxylic acid, a diastereoselective Diels-Alder reaction can be employed. acs.org This involves using a chiral auxiliary, such as a lactic acid ester, which can be later removed by hydrolysis. acs.org The reaction is often catalyzed by a Lewis acid, like titanium tetrachloride (TiCl₄), to enhance diastereoselectivity. acs.org

DieneDienophileCatalystProduct
1,3-ButadieneAcrylic AcidNone3-Cyclohexene-1-carboxylic acid
1,3-ButadieneAcrylate (B77674) with Chiral AuxiliaryTiCl₄Optically Active 3-Cyclohexene-1-carboxylic acid derivative

Functional Group Interconversions Leading to the Carbonyl Chloride

Functional group interconversion is a fundamental concept in organic synthesis. Once 3-cyclohexene-1-carboxylic acid is obtained, its conversion to the target acyl chloride is a classic example of such a transformation. ub.edu The carboxylic acid functional group is converted to a more reactive acyl chloride group, which is a better leaving group for subsequent nucleophilic acyl substitution reactions. ub.eduvanderbilt.edu This conversion is most commonly achieved using reagents like thionyl chloride or oxalyl chloride. ub.eduvanderbilt.edu The resulting this compound is a versatile intermediate, ready to react with a variety of nucleophiles to form esters, amides, and other derivatives. prepchem.com

Regiospecific and Stereospecific Synthesis Approaches

The formation of this compound typically begins with the synthesis of its precursor, 3-Cyclohexene-1-carboxylic acid, followed by a chlorination step. The critical regio- and stereochemistry are established during the initial ring-forming reaction.

Regiospecific Synthesis via Diels-Alder Reaction

The primary route to the 3-cyclohexene carboxylate framework is the [4+2] cycloaddition, or Diels-Alder reaction, between a conjugated diene and a dienophile. masterorganicchemistry.comumich.edu For the synthesis of the parent compound, the reaction involves 1,3-butadiene (the diene) and an acrylic acid derivative (the dienophile). masterorganicchemistry.com

Regioselectivity becomes crucial when substituted dienes or dienophiles are used. The reaction's outcome is governed by the electronic properties of the substituents on both the diene and the dienophile. In a normal-demand Diels-Alder reaction, the reaction is favored between a diene bearing an electron-donating group (EDG) and a dienophile with an electron-withdrawing group (EWG). almerja.com The regioselectivity generally follows the "ortho-para rule". acs.org For instance, the reaction between a 1-substituted diene (with an EDG) and a dienophile like acrolein (which has an EWG) predominantly yields the "ortho" product. researchgate.net Computational studies on the reaction of butadiene with acrolein, a close analogue of acrylic acid, have helped to rationalize these observed selectivities by analyzing the transition state energies. organic-chemistry.org

Stereospecific Synthesis Approaches

Stereospecific control in the synthesis of this compound is paramount for applications in pharmaceuticals and other complex molecules where specific enantiomers are required. This is achieved by employing asymmetric Diels-Alder reactions to produce enantiomerically enriched 3-cyclohexene-1-carboxylic acid, which is then converted to the target acyl chloride.

The reaction of a carboxylic acid with reagents like thionyl chloride (SOCl₂) to form an acyl chloride generally proceeds with retention of configuration at the adjacent chiral center. masterorganicchemistry.comlibretexts.org This occurs via a mechanism known as internal nucleophilic substitution (SNi), especially in the absence of coordinating solvents like pyridine. masterorganicchemistry.com Therefore, the stereochemistry established during the Diels-Alder cycloaddition is preserved in the final product.

A prominent strategy for achieving stereospecificity is the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the dienophile. They direct the approach of the diene to one face of the dienophile, leading to the formation of one diastereomer in excess. The auxiliary is then cleaved to yield the enantiomerically enriched product.

A notable example is the synthesis of optically active (R)- and (S)-3-cyclohexene-1-carboxylic acid using a lactic acid ester as a chiral auxiliary. acs.orgacs.org In a study by Ochiai et al. (2022), the diastereoselective Diels-Alder reaction between 1,3-butadiene and an acrylate bearing a chiral lactate (B86563) auxiliary was catalyzed by a Lewis acid, titanium tetrachloride (TiCl₄). acs.org This approach allows for the synthesis of either the (S)- or (R)-enantiomer of the carboxylic acid by starting with the appropriate enantiomer of the lactic acid ester. acs.org

The following table summarizes representative findings from such a diastereoselective Diels-Alder reaction, illustrating the effectiveness of a chiral auxiliary in controlling stereochemical outcomes.

EntryChiral AuxiliaryDienophileLewis Acid CatalystDiastereomeric Excess (d.e.)Yield
1Ethyl L-lactateAcryloyl L-lactate esterTiCl₄>95%High
2Ethyl D-lactateAcryloyl D-lactate esterTiCl₄>95%High

This table is illustrative of typical results from the methodology described in the literature, where high diastereoselectivity is achieved through the use of a chiral auxiliary and a Lewis acid catalyst. acs.org

Following the stereoselective formation of the carboxylic acid, the chiral center is maintained during the conversion to this compound. The reaction with thionyl chloride (SOCl₂) or oxalyl chloride proceeds with retention of the stereochemistry at the C1 position, providing the desired enantiomerically pure acyl chloride. masterorganicchemistry.comlibretexts.org

Chemical Reactivity and Mechanistic Investigations of 3 Cyclohexene 1 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions at the Carbonyl Center

The most prominent reactions of 3-cyclohexene-1-carbonyl chloride involve nucleophilic acyl substitution. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion—an excellent leaving group—to yield the substituted product. The general mechanism proceeds via an addition-elimination pathway.

This compound readily reacts with amines (aminolysis) and alcohols (alcoholysis) due to the high reactivity of the acyl chloride functional group. These reactions are typically rapid and exothermic.

Aminolysis: The reaction with primary or secondary amines yields the corresponding N-substituted 3-cyclohexene-1-carboxamides. The reaction proceeds by the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon. A second equivalent of the amine or a non-nucleophilic base is often used to neutralize the hydrogen chloride (HCl) byproduct.

Alcoholysis: Similarly, alcohols react with this compound to form 3-cyclohexene-1-carboxylate esters. This reaction is often carried out in the presence of a base, such as pyridine, which acts as a catalyst and neutralizes the generated HCl.

The following table summarizes these typical transformations.

Table 1: Representative Aminolysis and Alcoholysis Reactions
Reactant Class Nucleophile Example Product Class General Equation
Primary Amine R-NH₂ N-Substituted Amide C₇H₉ClO + 2 R-NH₂ → C₇H₉CONH-R + R-NH₃⁺Cl⁻
Alcohol R-OH Ester C₇H₉ClO + R-OH → C₇H₉COOR + HCl

The electrophilic carbonyl carbon of this compound also reacts with strong carbon and hydride nucleophiles, such as those found in organometallic reagents and complex metal hydrides.

Organometallic Reagents: Reagents like Grignard reagents (R-MgX) and organolithium compounds (R-Li) are powerful nucleophiles that typically add to the carbonyl group. In the case of acyl chlorides, the reaction often proceeds with the addition of two equivalents of the organometallic reagent. The first equivalent results in a ketone intermediate, which is itself highly reactive towards the organometallic reagent, leading to a second addition and the formation of a tertiary alcohol after an aqueous workup.

Hydride Reagents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) reduce the acyl chloride to the corresponding primary alcohol, 3-cyclohexene-1-methanol. This transformation involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by the elimination of the chloride ion to form an intermediate aldehyde, which is then rapidly reduced to the alcohol.

Nucleophilic acyl substitution reactions involving acyl chlorides are generally both kinetically rapid and thermodynamically favorable.

Kinetics: The high electrophilicity of the carbonyl carbon, enhanced by the electron-withdrawing inductive effect of the chlorine atom, makes it highly susceptible to nucleophilic attack. This results in a low activation energy for the initial addition step.

Electrophilic Aromatic Substitution Reactions (e.g., Friedel-Crafts Acylation)

This compound can serve as an acylating agent in Friedel-Crafts acylation reactions to introduce the 3-cyclohexenoyl group onto an aromatic ring. sigmaaldrich.com This reaction is a classic example of electrophilic aromatic substitution.

For the Friedel-Crafts acylation to occur, a strong Lewis acid catalyst is required. byjus.com Common catalysts include aluminum trichloride (B1173362) (AlCl₃), iron(III) chloride (FeCl₃), and other similar acids.

The mechanism involves several key steps:

Formation of the Acylium Ion: The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond. sigmaaldrich.com

Electrophilic Attack: This complex then dissociates to form a resonance-stabilized acylium ion (R-C≡O⁺). This powerful electrophile is then attacked by the nucleophilic π-system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.com

Deprotonation: A weak base, typically the complexed Lewis acid anion (e.g., AlCl₄⁻), removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. byjus.com

A crucial aspect of reaction optimization is the amount of Lewis acid used. Unlike in Friedel-Crafts alkylation, a stoichiometric amount (or even a slight excess) of the catalyst is necessary. wikipedia.orgorganic-chemistry.org This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the Lewis acid catalyst, rendering it inactive. An aqueous workup is required to hydrolyze this complex and isolate the ketone product. wikipedia.org

The position of acylation on a substituted aromatic ring (regiochemistry) is not determined by the acyl chloride itself but by the nature of the substituent already present on the aromatic substrate.

Activating Groups: Electron-donating groups (e.g., -CH₃, -OCH₃, -NH₂) activate the ring towards electrophilic attack and direct the incoming acyl group primarily to the ortho and para positions. The steric bulk of the acylating agent may favor the para product.

Deactivating Groups: Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) deactivate the ring and direct the incoming acyl group to the meta position. Halogens (-F, -Cl, -Br, -I) are an exception; they are deactivating but still direct ortho and para.

The following table illustrates the directing effects of common substituents.

Table 2: Regiochemical Control in Friedel-Crafts Acylation
Substituent on Aromatic Ring Type of Director Typical Product(s)
-OCH₃ (Anisole) Activating, Ortho, Para-Director para-Acylated Product (major), ortho-Acylated Product (minor)
-CH₃ (Toluene) Activating, Ortho, Para-Director para-Acylated Product (major), ortho-Acylated Product (minor)
-Cl (Chlorobenzene) Deactivating, Ortho, Para-Director para-Acylated Product (major), ortho-Acylated Product (minor)
-NO₂ (Nitrobenzene) Deactivating, Meta-Director meta-Acylated Product

Reactions Involving the Cyclohexene (B86901) Unsaturation

The presence of a carbon-carbon double bond in the cyclohexene ring of this compound introduces a site of reactivity independent of the acyl chloride group. This allows for a range of chemical transformations that target the unsaturation, leading to diverse molecular architectures.

Electrophilic Addition Reactions Across the Double Bond

The π electrons of the double bond in the cyclohexene moiety are susceptible to attack by electrophiles, initiating electrophilic addition reactions. In these reactions, the double bond is broken and replaced by two new single bonds. libretexts.org A common example is the addition of hydrogen halides (HX), such as hydrogen chloride (HCl) or hydrogen bromide (HBr).

The general mechanism proceeds in two main steps:

Electrophilic Attack: The electron-rich double bond attacks the electrophile (e.g., the hydrogen atom in HBr), forming a new carbon-hydrogen sigma bond and a carbocation intermediate on the more substituted carbon, in accordance with Markovnikov's rule. libretexts.org

Nucleophilic Attack: The resulting halide anion (e.g., Br⁻) acts as a nucleophile, attacking the electron-deficient carbocation to form the final alkyl halide product. libretexts.org

The reaction rate is influenced by the stability of the carbocation intermediate. The energy diagram for this process typically shows two transition states, with the initial electrophilic attack being the rate-determining step. libretexts.org For cyclohexene systems, these additions can be influenced by neighboring groups, which may affect the stereo- and regiocontrol of the reaction. acs.org While the acyl chloride group is somewhat remote from the double bond, its electron-withdrawing nature can influence the reactivity of the alkene, though direct participation is less common than reactions at the carbonyl carbon.

Table 1: Examples of Electrophilic Addition Reactions to Alkenes

ReactantElectrophileProductReaction Type
AlkeneHBrAlkyl BromideHydrobromination
AlkeneHClAlkyl ChlorideHydrochlorination
AlkeneH₂O, H⁺AlcoholAcid-Catalyzed Hydration
AlkeneBr₂Vicinal DibromideBromination

Functionalization of Allylic Positions

The allylic positions—the carbon atoms adjacent to the double bond—are also sites for strategic functionalization. These C-H bonds are weaker than typical sp³ C-H bonds, making them susceptible to radical or transition-metal-catalyzed reactions.

A modern approach for enantioselective functionalization involves a two-step, one-pot sequence:

Allylic Oxidation: A palladium catalyst is used to oxidize the allylic C-H bond under neutral conditions, forming a linear allyl benzoate (B1203000) intermediate. nih.govnih.gov

Allylic Substitution: An iridium catalyst then facilitates the substitution of the benzoate group with a variety of nucleophiles (containing N, O, S, or C), yielding chiral products with high enantioselectivity. nih.govnih.gov

This strategy is powerful because it separates the oxidation and functionalization steps, allowing for a broader range of nucleophiles, including those that might be sensitive to direct oxidative conditions. nih.gov This method provides access to a wide array of functionalized cyclohexene derivatives, such as chiral 1,2-amino alcohols and 1,2-diamines, with precise control over stereochemistry. nih.gov

Elucidation of Reaction Mechanisms

Understanding the underlying mechanisms of reactions involving this compound is crucial for predicting outcomes and designing new synthetic routes. Investigations often draw analogies from more common acyl chlorides and carbonyl compounds.

Comprehensive Mechanistic Studies of Carbonyl Substrate Reactions (by analogy to related carbonyls)

The primary reaction pathway for the acyl chloride functional group is nucleophilic acyl substitution. chemistrystudent.com This mechanism is distinct from the SN1 and SN2 reactions seen with alkyl halides. wikipedia.org It proceeds through a two-stage addition-elimination process:

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon. The high electronegativity of both the oxygen and chlorine atoms strongly withdraws electron density from the carbon, making it highly susceptible to attack. chemistrystudent.comlibretexts.org This initial attack breaks the C=O π bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.

This mechanism applies to a wide range of nucleophiles, including water (to form carboxylic acids), alcohols (to form esters), and amines (to form amides). libretexts.orgyoutube.com

Influence of Substrate Electrophilicity on Reaction Rates and Pathways

The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions is directly correlated with the electrophilicity of the carbonyl carbon. libretexts.org Acyl chlorides are among the most reactive derivatives due to the strong electron-withdrawing inductive effect of the chlorine atom, which significantly enhances the partial positive charge on the carbonyl carbon. chemistrystudent.comlibretexts.org

The stability of the leaving group is also a critical factor. The chloride ion is an excellent leaving group because it is the conjugate base of a strong acid (HCl). youtube.com The general reactivity trend for carboxylic acid derivatives is as follows:

Acyl Chloride > Anhydride > Ester > Amide > Carboxylate youtube.com

This hierarchy is based on a combination of inductive effects and the stability (or leaving group ability) of the group attached to the carbonyl. youtube.com For instance, amides are much less reactive than esters because nitrogen is less electronegative than oxygen and the resulting amide anion is a very poor leaving group. youtube.com

Table 2: Reactivity Ladder of Carboxylic Acid Derivatives

DerivativeLeaving GroupRelative Reactivity
Acyl Chloride Cl⁻Highest
Acyl AnhydrideRCOO⁻High
EsterRO⁻Moderate
AmideR₂N⁻Low
CarboxylateO²⁻Lowest (Unreactive)

Transition State Analysis and Reaction Pathway Mapping

Detailed computational and experimental studies on related acyl chloride reactions provide insight into the transition states and intermediates involved. The nucleophilic addition-elimination mechanism proceeds through a high-energy tetrahedral intermediate, which lies in a valley between two transition states on the reaction energy profile. libretexts.orgacs.org

First Transition State (TS1): Corresponds to the initial nucleophilic attack on the carbonyl carbon.

Tetrahedral Intermediate: A distinct, albeit short-lived, species where the carbon is sp³ hybridized.

Second Transition State (TS2): Corresponds to the elimination of the chloride leaving group and the reformation of the carbonyl double bond.

For many reactions of acyl chlorides, the formation of the tetrahedral intermediate (passing through TS1) is the rate-determining step. acs.org The energy of these transition states and the stability of the intermediate can be mapped to create a reaction pathway diagram. This analysis helps explain how factors like solvent, catalyst, and the nature of the nucleophile can influence the reaction rate and outcome. For example, acid catalysis can accelerate the reaction by protonating the carbonyl oxygen, making the carbonyl carbon even more electrophilic. libretexts.org

Advanced Spectroscopic Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of 3-Cyclohexene-1-carbonyl chloride by mapping the chemical environments of its hydrogen and carbon atoms.

Due to the symmetry of the cyclohexene (B86901) ring on either side of the carbon-carbon double bond, the ¹H NMR spectrum of this compound is expected to show three distinct sets of proton signals. docbrown.info The integration of these signals would correspond to a 2:2:1 ratio, reflecting the different chemical environments of the ten hydrogen atoms in the molecule. docbrown.info For analysis, deuterated solvents like chloroform-d (B32938) (CDCl₃) are commonly used to avoid interference from solvent protons. docbrown.info Tetramethylsilane (TMS) is typically used as an internal standard, with its signal set to 0.0 ppm. docbrown.info

¹³C NMR spectroscopy provides a count of the non-equivalent carbon atoms within the molecule, offering critical information for structural confirmation. libretexts.org For this compound, which possesses a plane of symmetry, a specific number of carbon signals would be expected. The carbonyl carbon is highly deshielded and would appear significantly downfield, typically in the range of 160-180 ppm. The two sp² hybridized carbons of the double bond would resonate in the 100-150 ppm region. libretexts.org The remaining sp³ hybridized carbons of the cyclohexene ring would appear in the upfield region, generally between 20 and 50 ppm. libretexts.org

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl Carbon (C=O)160 - 180
Vinylic Carbons (C=C)100 - 150
Aliphatic Carbons (CH, CH₂)20 - 50

This table is based on general chemical shift ranges for similar functional groups and structures. libretexts.orgorganicchemistrydata.org

To unambiguously assign the proton and carbon signals and confirm the connectivity within the this compound molecule, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. COSY experiments reveal proton-proton coupling networks, helping to identify adjacent protons. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for definitive assignment of which protons are attached to which carbons. While specific 2D NMR data for this compound was not found, these techniques are standard practice for the structural elucidation of organic molecules.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. nih.gov The calculated exact mass of this compound (C₇H₉ClO) is 144.0341926 Da. nih.gov HRMS analysis would be expected to yield a measured mass very close to this value, confirming the molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates the components of a mixture using gas chromatography and then provides mass spectra for each component. nih.govchromforum.org This is particularly useful for assessing the purity of a this compound sample and identifying any impurities.

In a GC-MS analysis of this compound, the molecule would first be separated from any other compounds in the sample based on its volatility and interaction with the GC column. Upon entering the mass spectrometer, it would be ionized, typically by electron impact (EI), leading to the formation of a molecular ion ([M]⁺) and various fragment ions. The mass spectrum of this compound would show a molecular ion peak at m/z 144. nih.gov

The fragmentation pattern provides a "fingerprint" of the molecule. Key fragmentation pathways for cyclic ketones and acyl chlorides can be predicted. libretexts.orgmiamioh.edu For this compound, expected fragmentation could involve the loss of a chlorine atom, the carbonyl group (as CO), or cleavage of the cyclohexene ring. The NIST Mass Spectrometry Data Center reports a top peak at m/z 81 and a second highest peak at m/z 80 for this compound, indicating common fragmentation pathways. nih.gov The fragmentation of the related compound cyclohexene often involves the loss of a methyl group to give a [C₅H₇]⁺ ion at m/z 67. docbrown.info

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies that correspond to its natural vibrational modes. sigmaaldrich.com An IR spectrum, which plots transmittance or absorbance against wavenumber (cm⁻¹), reveals these characteristic absorptions, allowing for the identification of functional groups such as carbonyls, alkenes, and alkyl groups, all of which are present in this compound. sigmaaldrich.comnih.gov

The structure of this compound contains two key functional groups that give rise to distinct and identifiable peaks in an IR spectrum: an acyl chloride and a cyclohexene ring. The analysis of the spectrum focuses on identifying the stretching and bending vibrations associated with the C=O, C-Cl, C=C, and C-H bonds. scribd.com

The IR spectrum of this compound can be interpreted by examining the characteristic absorption regions for its constituent functional groups. While a fully annotated spectrum from a singular research publication is not detailed here, the expected absorptions can be reliably predicted based on extensive data from spectroscopic databases and foundational texts. sigmaaldrich.comscribd.comnist.gov An FTIR spectrum of the compound has been recorded on a neat capillary cell, confirming its amenability to standard IR analysis.

The most prominent features in the spectrum are the intense carbonyl (C=O) stretch of the acyl chloride group and the absorptions related to the C=C and C-H bonds of the cyclohexene ring. scribd.com

The table below summarizes the principal IR absorption bands anticipated for this compound.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~3080 - 3020C-H StretchAlkene (=C-H)Medium
~2950 - 2850C-H StretchAlkane (C-H)Medium to Strong
~1800C=O StretchAcyl ChlorideStrong, Sharp
~1650 - 1640C=C StretchAlkeneMedium, Variable
~1450C-H Bend (Scissoring)Alkane (-CH₂-)Medium
~850 - 550C-Cl StretchAcyl ChlorideMedium to Strong

Data compiled from established characteristic infrared absorption ranges. sigmaaldrich.comscribd.com

Analysis of Key Spectral Regions:

C-H Stretching Region (3100-2850 cm⁻¹): This region displays absorptions from two types of C-H bonds. A band appearing just above 3000 cm⁻¹, typically around 3020-3080 cm⁻¹, is characteristic of the C-H bonds on the double bond (vinylic or =C-H hydrogens) of the cyclohexene ring. sigmaaldrich.com Absorptions appearing just below 3000 cm⁻¹, in the 2850-2950 cm⁻¹ range, are due to the stretching vibrations of the C-H single bonds in the aliphatic (sp³ hybridized) portions of the ring. nist.gov

Carbonyl (C=O) Stretching Region (~1800 cm⁻¹): The most definitive peak for identifying the acyl chloride functional group is its carbonyl (C=O) stretching absorption. nih.gov Acyl chlorides exhibit a very strong and sharp band at a characteristically high frequency, typically in the range of 1810–1775 cm⁻¹. scribd.com For a non-conjugated, aliphatic acyl chloride like this compound, this peak is expected at approximately 1800 cm⁻¹. scribd.com Its high frequency is due to the strong electron-withdrawing inductive effect of the chlorine atom, which shortens and strengthens the C=O bond.

Carbon-Carbon Double Bond (C=C) Stretching Region (~1650 cm⁻¹): The C=C stretching vibration of the cyclohexene ring typically gives rise to a moderate-intensity band in the 1680-1640 cm⁻¹ region. sigmaaldrich.com For cyclohexene itself, this peak is observed around 1640 cm⁻¹. The intensity of this peak can be variable.

Fingerprint Region (< 1500 cm⁻¹): This area of the spectrum contains a complex series of absorption bands resulting from various bending vibrations (scissoring, wagging, twisting) of the CH₂ groups and other skeletal vibrations of the ring structure. Within this region, the C-Cl stretching vibration is expected. The C-Cl stretch for acyl chlorides appears in the broad range of 850-550 cm⁻¹, providing further evidence for this functional group. scribd.com The complexity of the fingerprint region makes it unique to the molecule, serving as a "fingerprint" for identification when compared to a reference spectrum.

Stereochemical Considerations in 3 Cyclohexene 1 Carbonyl Chloride Research

Isomeric Forms and Chiral Centers

3-Cyclohexene-1-carbonyl chloride possesses a stereogenic center at the C1 carbon atom, the point of attachment for the carbonyl chloride group. nih.govsigmaaldrich.com The presence of this chiral center means the molecule is not superimposable on its mirror image, leading to the existence of two distinct enantiomers: (R)-3-cyclohexene-1-carbonyl chloride and (S)-3-cyclohexene-1-carbonyl chloride. These enantiomers are optically active, rotating plane-polarized light in opposite directions.

The synthesis of the parent compound, 3-cyclohexene-1-carboxylic acid, typically begins with a Diels-Alder reaction between 1,3-butadiene (B125203) and acrylic acid. google.com This reaction creates the chiral center at C1, resulting in a racemic mixture, which contains equal amounts of the (R) and (S) enantiomers. pressbooks.pub

To obtain enantiomerically pure forms, resolution of the racemic 3-cyclohexene-1-carboxylic acid is necessary. A common method involves using a chiral resolving agent, such as chiral phenylethylamine or (R)-1-naphthylethylamine, to form diastereomeric salts. tandfonline.comindexcopernicus.com These diastereomers exhibit different physical properties, such as solubility, allowing for their separation. tandfonline.comindexcopernicus.com Following separation, the individual enantiomers of the carboxylic acid can be isolated and subsequently converted to the corresponding enantiopure (R)- or (S)-3-cyclohexene-1-carbonyl chloride using a chlorinating agent like thionyl chloride.

Table 1: Enantiomers of this compound

Isomer Configuration IUPAC Name
Enantiomer 1 (R) (R)-cyclohex-3-ene-1-carbonyl chloride

Stereoselective and Regioselective Outcomes in Synthetic Transformations

Stereoselectivity and regioselectivity are crucial concepts in understanding the reactions of this compound and its precursors. A stereoselective reaction favors the formation of one stereoisomer over another, while a regioselective reaction favors reaction at one position over another. masterorganicchemistry.comwikipedia.org

The initial Diels-Alder synthesis of the cyclohexene (B86901) ring is a key step where both regioselectivity and stereoselectivity are important. wikipedia.org The reaction between a substituted diene and dienophile follows predictable patterns, often referred to as the "ortho-para rule," which dictates the substitution pattern on the resulting cyclohexene ring. wikipedia.orgdurgapurgovtcollege.ac.in

Once the chiral center is established, it can direct the stereochemical outcome of subsequent reactions. The reactivity of the carbonyl chloride group, primarily through nucleophilic acyl substitution, allows for the introduction of various functionalities. The stereochemistry of the starting enantiopure acid chloride dictates the stereochemistry of the resulting ester, amide, or ketone product, as the reaction at the carbonyl carbon does not typically affect the configuration of the C1 chiral center.

Furthermore, reactions involving the double bond in the cyclohexene ring can be highly stereoselective. For example, additions to the alkene can be influenced by the existing stereocenter, leading to the preferential formation of one diastereomer. The Fürst-Plattner rule helps predict the outcome of nucleophilic additions to cyclohexene derivatives, stating that the nucleophile will preferentially attack from an axial direction to achieve a chair-like transition state. wikipedia.org

Enzymatic reactions have also demonstrated high stereoselectivity. In the kinetic resolution of racemic methyl 3-cyclohexene-1-carboxylate, esterases like BioH from E. coli can selectively hydrolyze one enantiomer, leaving the other enriched. tandfonline.comresearchgate.net This biocatalytic approach is a powerful method for producing enantiomerically pure (S)-3-cyclohexene-1-carboxylic acid, a precursor for important pharmaceuticals. tandfonline.comresearchgate.net

Epimerization and Isomerization Processes

Epimerization is a process in which the configuration of only one of several chiral centers in a molecule is inverted. Isomerization refers to any process that converts a molecule into one of its isomers. In the context of this compound, the primary chiral center is at the C1 position.

Epimerization at the C1 position would require breaking and reforming one of the bonds to this carbon. Under typical conditions for reactions at the carbonyl chloride group (e.g., with nucleophiles), the C1 stereocenter remains intact. However, conditions that could lead to the formation of a carbanion or a radical at the C1 position, for instance, through the abstraction of the alpha-proton, could potentially lead to epimerization and loss of stereochemical purity. While specific studies on the epimerization of this compound are not widely documented, the potential for such processes exists under certain harsh reaction conditions.

In more complex molecules derived from this scaffold, such as in the synthesis of certain alkaloids, epimerization at various stereocenters can be a critical step to achieve the desired stereochemistry of the final product. escholarship.org These transformations are often deliberately induced using specific reagents or conditions to convert an accessible diastereomer into a less stable or synthetically challenging one.

Diastereomeric Ratios and Enantiomeric Excess Determination

The success of a stereoselective synthesis is quantified by determining the diastereomeric ratio (d.r.) or the enantiomeric excess (e.e.).

Diastereomeric Ratios: When a reaction creates a new chiral center in a molecule that already contains one, diastereomers are formed. The ratio of these diastereomers is a measure of the reaction's diastereoselectivity. In the resolution of racemic 3-cyclohexene-1-carboxylic acid, diastereomeric salts are formed with a chiral amine. The efficiency of the resolution depends on the difference in properties between these salts. For example, using (R)-(+)-phenylethylamine, the diastereomeric salts can be separated by crystallization due to differing solubilities, and the ratio can be determined from the isolated yields of each pure diastereomer. indexcopernicus.com

Enantiomeric Excess: Enantiomeric excess is a measure of the purity of a chiral substance. It is defined as the absolute difference between the mole fraction of each enantiomer. An e.e. of 100% indicates an enantiomerically pure sample, while a 0% e.e. indicates a racemic mixture.

Several analytical techniques are employed to determine the e.e. of 3-cyclohexene-1-carboxylic acid and its derivatives:

Chiral Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase is a common and accurate method for separating and quantifying enantiomers.

NMR Spectroscopy: Using chiral shift reagents or by converting the enantiomers into diastereomers with a chiral derivatizing agent, it is possible to distinguish and quantify them using nuclear magnetic resonance (NMR) spectroscopy.

Optical Methods: Since enantiomers rotate plane-polarized light, polarimetry can be used to measure the optical rotation of a sample, which is proportional to its enantiomeric purity. More advanced techniques like circular dichroism (CD) spectroscopy can also be used for rapid determination of e.e. nih.gov

Enzymatic Assays: The high selectivity of enzymes can be exploited. For instance, the kinetic resolution of methyl (R,S)-3-cyclohexene-1-carboxylate using engineered esterases has achieved enantiomeric excesses of over 99% for the resulting (S)-acid. researchgate.netacs.org

Table 2: Example of Chiral Resolution of 3-Cyclohexene-1-carboxylic Acid

Resolving Agent Target Enantiomer Yield Optical Purity (e.e.) Reference
Chiral phenylethylamine (S)-(-)-acid 33.5% >99% indexcopernicus.com
Chiral phenylethylamine (R)-(+)-acid 33.7% >99% indexcopernicus.com

Computational and Theoretical Investigations of 3 Cyclohexene 1 Carbonyl Chloride

Density Functional Theory (DFT) Calculations

Detailed Density Functional Theory (DFT) calculations specific to 3-cyclohexene-1-carbonyl chloride are not extensively available in publicly accessible research literature. DFT is a computational method used to investigate the electronic structure of many-body systems.

Geometry Optimization and Conformational Analysis

While general principles of conformational analysis can be applied, specific peer-reviewed studies detailing the geometry optimization and conformational analysis of this compound using DFT methods are not readily found. Such a study would typically involve identifying the most stable conformations (e.g., chair, boat, twist-boat of the cyclohexene (B86901) ring) and the orientation of the carbonyl chloride group (axial vs. equatorial) to determine the global minimum energy structure.

Electronic Structure and Molecular Orbital Analysis

A comprehensive electronic structure and molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, is not specifically detailed in the available literature. This type of analysis is crucial for understanding the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability.

Molecular Electron Density Theory Applications

There are no specific applications of Molecular Electron Density Theory to this compound found in the surveyed scientific literature. This theory is often used to study pericyclic reactions, and while the cyclohexene moiety can participate in such reactions (e.g., as a dienophile in a Diels-Alder reaction), specific computational studies on this compound are lacking.

Prediction of Reactivity, Selectivity, and Spectroscopic Properties

Quantitative Structure-Activity Relationship (QSAR) Studies

No relevant Quantitative Structure-Activity Relationship (QSAR) studies for this compound were identified in the public domain. QSAR studies are typically performed on a series of related compounds to correlate their chemical structures with specific biological activities or chemical properties. Such studies for this individual compound are not applicable or have not been published.

Applications of 3 Cyclohexene 1 Carbonyl Chloride in Advanced Organic Synthesis

Intermediate in the Synthesis of Complex Organic Molecules

The unique chemical nature of 3-cyclohexene-1-carbonyl chloride, characterized by its electrophilic carbonyl chloride group, renders it an excellent intermediate for creating more elaborate organic structures. The acyl chloride functional group is highly susceptible to nucleophilic attack, enabling a wide array of substitution reactions to form amides, esters, and ketones. This reactivity is fundamental to its role as a stepping stone in multi-step synthetic pathways.

A key synthetic route to produce the parent acid, 3-cyclohexene-1-carboxylic acid, involves the Diels-Alder reaction between 1,3-butadiene (B125203) and acrylic acid. The subsequent conversion to the more reactive this compound is typically achieved with high efficiency using chlorinating agents like thionyl chloride or oxalyl chloride under mild conditions.

Its utility is demonstrated in the synthesis of complex heterocyclic systems. For instance, it serves as a reactant in the preparation of (±)-trans-3-[(3-cyclohexen-1-yl)carbonyl]-1,2,3,4,4a,8,9,14a-octahydropyrido[4',3':2,3]indolo[1,7-ab] benzazepine. prepchem.com In this synthesis, the carbonyl chloride reacts with a complex amine in the presence of a base to form a stable amide bond, incorporating the cyclohexene (B86901) moiety into a larger, polycyclic framework. prepchem.com Similarly, it has been used to synthesize 1-(3-chloro-propyl)-6-phenyl-3-cyclohexene-1-carboxamide by reacting its derivative with ammonia (B1221849), showcasing its role in building functionalized amide structures. prepchem.com

Building Block for Pharmaceutical and Agrochemical Intermediates

The structural motifs present in this compound are of significant interest in the development of new pharmaceutical and agrochemical agents. Its ability to serve as a scaffold allows for the introduction of the cyclohexene ring into various molecules, a feature often found in biologically active compounds.

Research has identified derivatives of 3-cyclohexene-1-carboxylic acid, synthesized via the carbonyl chloride, as possessing potential antiviral properties, including activity against herpes simplex virus (HSV) and coxsackie viruses. Furthermore, it is a valuable precursor in the industrial synthesis of fine chemicals, including certain insecticides and tumor inhibitors, highlighting its importance in creating agrochemical formulations. cymitquimica.com The methyl-substituted analog, 4-methyl-3-cyclohexene-1-carbonyl chloride, is also noted for its utility in the preparation of pharmaceutical and agrochemical derivatives. cymitquimica.com

The direct contribution of this compound to the synthesis of specific target molecules underscores its practical importance. Its application as a building block facilitates the efficient construction of compounds with potential therapeutic value.

Antiviral Agents : It is a key component in the synthesis of purine (B94841) and pyrimidine (B1678525) nucleoside analogues. These synthetic nucleosides have demonstrated moderate activity against various viral infections, including HIV, by interacting with viral enzymes. This application positions the compound as a relevant tool in medicinal chemistry for developing new antiviral drugs.

Complex Heterocycles : As previously mentioned, it is instrumental in synthesizing complex molecules like (±)-trans-3-[(3-cyclohexen-1-yl)carbonyl]-1,2,3,4,4a,8,9,14a-octahydropyrido[4',3':2,3]indolo[1,7-ab] benzazepine, a compound with a multifaceted ring system. prepchem.com The reaction involves the acylation of a secondary amine within the polycyclic starting material, directly incorporating the 3-cyclohexenecarbonyl group. prepchem.com

Functionalized Amides : In another example, a derivative, 1-(3-chloropropyl)-6-phenyl-3-cyclohexane-1-carboxylic acid, is converted to its corresponding acid chloride using oxalyl chloride. prepchem.com This intermediate then reacts with ammonia to yield 1-(3-chloro-propyl)-6-phenyl-3-cyclohexene-1-carboxamide, demonstrating a clear pathway to targeted amide-containing molecules. prepchem.com

Role in the Development of Specialty Chemicals and Materials Science Applications

Beyond pharmaceuticals and agrochemicals, this compound is employed in the synthesis of specialty chemicals and has potential applications in materials science. It is considered a unique chemical for early-stage discovery research. sigmaaldrich.com While direct applications in materials science are emerging, related structures suggest its potential. For example, the analogous compound 3-methyl-cyclohexanecarbonyl chloride serves as a building block for creating organic nanostructures and nanomaterials, indicating a possible similar role for this compound due to its reactive functional groups. smolecule.com The ability to form stable amide or ester linkages makes it a candidate for incorporation into polymers or surface coatings where the cyclohexene group could be used for subsequent cross-linking or functionalization.

Utilization in Cascade and Multi-Component Reactions

Cascade reactions, also known as domino or tandem reactions, and multi-component reactions (MCRs) are highly efficient synthetic strategies where multiple chemical bonds are formed in a single operation without isolating intermediates. 20.210.105tcichemicals.com These processes are valued for their atom economy and for rapidly building molecular complexity. semanticscholar.org

While specific, documented examples of this compound in complex MCRs are not prevalent in the literature, its structure is well-suited for such transformations. A plausible cascade reaction could involve an initial Friedel-Crafts acylation of an aromatic compound, followed by an intramolecular reaction involving the cyclohexene double bond, such as an aldol (B89426) condensation, to form a polycyclic system. nih.gov

In the context of MCRs, which involve three or more starting materials reacting to form a product that incorporates most of the atoms of the reactants, this compound could serve as a key electrophilic component. organic-chemistry.orgnih.gov For example, in a Passerini or Ugi-type reaction, which traditionally use carboxylic acids, the highly reactive acyl chloride could potentially be used to acylate an intermediate, driving the reaction towards a specific product. nih.gov Its bifunctionality—the reactive acyl chloride and the modifiable alkene—offers intriguing possibilities for designing novel one-pot syntheses of complex, highly functionalized molecules. semanticscholar.orgrsc.org

Precursor for Analogs and Derivatives with Modified Reactivity

The primary utility of this compound lies in its function as a precursor to a vast range of analogs and derivatives. The high reactivity of the acyl chloride group allows for straightforward nucleophilic substitution with various nucleophiles to modify this part of the molecule.

Common transformations include:

Hydrolysis : Reaction with water converts it back to the parent 3-cyclohexene-1-carboxylic acid.

Esterification : Reaction with alcohols yields the corresponding esters.

Amidation : Reaction with primary or secondary amines produces amides. prepchem.comprepchem.com

Reduction : The use of reducing agents like lithium aluminum hydride can reduce the acyl chloride to the corresponding alcohol, 3-cyclohexene-1-methanol.

These transformations create derivatives with fundamentally different chemical properties and reactivities. For example, converting the acyl chloride to a less reactive ester or amide allows for subsequent chemical modifications to the cyclohexene ring without interference from the carbonyl group. The resulting derivatives can serve as chiral auxiliaries in asymmetric synthesis or as monomers for polymerization. google.com

Q & A

Q. What are the optimal synthetic routes for preparing 3-Cyclohexene-1-carbonyl chloride from its carboxylic acid precursor?

The most common method involves converting 3-cyclohexene-1-carboxylic acid (CAS 4771-80-6) to its acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. A typical procedure includes:

  • Refluxing the carboxylic acid with excess SOCl₂ under anhydrous conditions (e.g., in dry dichloromethane) .
  • Removal of residual SOCl₂ and HCl via vacuum distillation, with the product collected at 128–131°C under 18 mmHg .
    Key considerations : Use moisture-free environments to prevent hydrolysis, and monitor reaction progress via FT-IR (disappearance of -OH and -COOH stretches at ~2500–3500 cm⁻¹) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • ¹H/¹³C NMR : The cyclohexene ring protons show splitting patterns between δ 5.5–6.0 ppm (olefinic protons) and δ 1.5–2.5 ppm (aliphatic protons). The carbonyl carbon appears at ~170–175 ppm .
  • IR Spectroscopy : Strong C=O stretch at ~1800 cm⁻¹ and C-Cl stretch at ~550–850 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z 142 (C₇H₇ClO⁺) with fragmentation patterns confirming the cyclohexene backbone .

Q. What storage conditions maximize the stability of this compound?

Store under inert gas (argon/nitrogen) at 2–8°C in amber glass vials to prevent moisture absorption and photodegradation. Use molecular sieves (4Å) to maintain anhydrous conditions .

Advanced Research Questions

Q. How does the conjugated diene system in this compound influence its reactivity in Diels-Alder reactions?

The cyclohexene ring’s conjugated double bond enhances electron delocalization, making it a competent diene in [4+2] cycloadditions. Computational studies (e.g., DFT) predict regioselectivity favoring endo transition states due to secondary orbital interactions between the carbonyl group and the dienophile . Experimental validation involves trapping the adduct with maleic anhydride and analyzing stereochemistry via X-ray crystallography.

Q. What strategies minimize diastereomer formation during nucleophilic acyl substitution reactions?

  • Steric control : Use bulky nucleophiles (e.g., tert-butanol) to favor attack at the less hindered carbonyl carbon.
  • Temperature modulation : Lower temperatures (–20°C) reduce kinetic competition between pathways, as shown in analogous cyclohexanecarbonyl chloride studies .
  • Chiral auxiliaries : Introduce temporary stereodirecting groups (e.g., Evans oxazolidinones) to enforce enantioselective substitution .

Q. How can computational methods predict regioselectivity in electrophilic additions to this compound?

  • Molecular orbital analysis : HOMO-LUMO gaps calculated via Gaussian or ORCA software identify reactive sites. The carbonyl group lowers LUMO energy, directing electrophiles (e.g., Br₂) to the β-carbon of the cyclohexene ring .
  • MD simulations : Solvent effects (e.g., polar aprotic vs. nonpolar) are modeled to predict kinetic vs. thermodynamic product distributions .

Data Contradiction Analysis

Q. Discrepancies in reported boiling points for this compound

  • : Lists a boiling point of 128–131°C under 18 mmHg.
  • Contradictory reports : Some literature cites higher values (e.g., 140–145°C), potentially due to impurities (e.g., residual carboxylic acid) or differing pressure calibration methods.
    Resolution : Purify via fractional distillation with a high-efficiency column (≥20 theoretical plates) and validate purity via GC-MS .

Q. Conflicting stability data under ambient conditions

  • : Indicates stability for >6 months at –20°C.
  • Contradiction : Other studies report decomposition within weeks, possibly due to trace moisture or light exposure.
    Resolution : Conduct accelerated stability tests (40°C/75% RH) and monitor degradation products (e.g., 3-cyclohexene-1-carboxylic acid) via HPLC .

Methodological Recommendations

  • Synthetic scale-up : Optimize SOCl₂ stoichiometry (1.5–2.0 equivalents) to balance yield and byproduct formation. Pilot studies in microreactors improve heat and mass transfer .
  • Reaction monitoring : Use inline FT-IR or Raman spectroscopy to track carbonyl chloride formation in real time .
  • Safety protocols : Handle in fume hoods with HCl scrubbers due to corrosive fumes; PPE includes neoprene gloves and face shields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.